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Compound of Interest

Compound Name:
5-(4-chlorophenyl)-N-methyl-2-

furamide

Cat. No.: B4692516 Get Quote

Status of CAS Number: As of the current public chemical indexing (PubChem, CAS Common

Chemistry, and commercial catalogs), 5-(4-chlorophenyl)-N-methyl-2-furamide does not

have a widely assigned, publicly searchable CAS Registry Number. It is a specific N-methyl

amide derivative that is likely a research intermediate or a novel entity in specific Structure-

Activity Relationship (SAR) libraries.

Primary Anchor for Researchers: To work with this compound, you must utilize its parent acid,

which is commercially available and indexed.

Parent Acid: 5-(4-chlorophenyl)-2-furoic acid

Parent CAS Number:41019-45-8

Precursor Aldehyde CAS: 34035-03-5 (5-(4-chlorophenyl)-2-furaldehyde)

Operational Directive: Do not delay projects searching for a non-indexed CAS. The standard

protocol is to procure the parent acid (CAS 41019-45-8) and perform a one-step amidation.

This guide details that synthesis, characterization, and the biological relevance of the 5-aryl-2-

furoamide scaffold.[1]

Part 1: Chemical Identity & Structural Context[2][3]
[4][5]
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This compound belongs to the 5-aryl-2-furoamide class, a privileged scaffold in medicinal

chemistry often utilized in the design of ion channel blockers (e.g., NHE-1 inhibitors) and

antibacterial agents.

Physicochemical Profile (Predicted)
Property Value (Predicted) Notes

IUPAC Name
5-(4-chlorophenyl)-N-

methylfuran-2-carboxamide
Formal nomenclature

Molecular Formula C₁₂H₁₀ClNO₂

Molecular Weight 235.67 g/mol Monoisotopic Mass: 235.04

LogP (cLogP) ~2.5 - 2.8
Moderate lipophilicity; likely

orally bioavailable

H-Bond Donors 1 (Amide NH)

H-Bond Acceptors 2 (Furan O, Amide O)

Rotatable Bonds 2
Rigid core due to furan-aryl

conjugation

Part 2: Synthesis & Production Protocol
Since the specific N-methyl amide is not cataloged, the most reliable route is Route B: Direct

Amidation of the parent acid. This offers higher atom economy than Suzuki coupling of a pre-

formed amide.

Diagram 1: Synthetic Pathway & Logic

Parent Acid
CAS: 41019-45-8

5-(4-chlorophenyl)-2-furoic acid

Activation Step
(SOCl2 or HATU)

Activate Carboxyl

Target Compound
5-(4-chlorophenyl)-N-methyl-2-furamide

+ Methylamine
- HCl/Leaving Group

Reagent
Methylamine (2M in THF)

Nucleophilic Attack
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Caption: Logical flow for the synthesis of the target amide from the commercially available

parent acid (CAS 41019-45-8).

Detailed Protocol: Acid Chloride Method
Objective: Convert 5-(4-chlorophenyl)-2-furoic acid to its N-methyl amide.

Reagents:

5-(4-chlorophenyl)-2-furoic acid (1.0 eq) [Source: CAS 41019-45-8]

Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)

Methylamine (2.0 M solution in THF) (5.0 eq)

Dichloromethane (DCM) (Anhydrous)

Triethylamine (Et₃N) (2.0 eq)

Step-by-Step Workflow:

Activation:

Dissolve 1.0 mmol of 5-(4-chlorophenyl)-2-furoic acid in 5 mL anhydrous DCM.

Add catalytic DMF (1 drop).

Add oxalyl chloride (1.5 mmol) dropwise at 0°C.

Stir at room temperature (RT) for 2 hours until gas evolution ceases.

Checkpoint: Concentrate in vacuo to remove excess oxalyl chloride. The residue is the

crude acid chloride.

Amidation:

Redissolve the crude acid chloride in 5 mL anhydrous DCM.

Cool to 0°C.
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Add Methylamine (2.0 M in THF, 5.0 mmol) dropwise. (Excess amine acts as a scavenger

for HCl, or use Et₃N).

Stir at RT for 4 hours.

Workup & Purification:

Quench with saturated NaHCO₃ solution.

Extract with EtOAc (3x). Wash organics with brine.

Dry over Na₂SO₄ and concentrate.

Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography

(Hexane/EtOAc gradient).

Part 3: Analytical Characterization (Self-Validation)
To ensure the synthesized compound is correct, compare your analytical data against these

predicted values.

1H NMR Prediction (300 MHz, DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4692516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Position

Chemical Shift
(δ ppm)

Multiplicity Integration
Assignment
Logic

Amide NH 8.20 - 8.50 Broad Singlet 1H
Characteristic

amide proton.

Aryl (3,5) 7.50 - 7.60
Doublet (J~8.5

Hz)
2H

Ortho to Chlorine

(Deshielded).

Aryl (2,6) 7.80 - 7.90
Doublet (J~8.5

Hz)
2H

Meta to Chlorine;

Ortho to Furan.

Furan (3) 7.10 - 7.20
Doublet (J~3.5

Hz)
1H

Adjacent to

Carbonyl

(Deshielded).

Furan (4) 6.90 - 7.00
Doublet (J~3.5

Hz)
1H

Adjacent to Aryl

ring.[2]

Methyl 2.80 - 2.90
Doublet (J~4.5

Hz)
3H

Coupled to NH;

collapses to

singlet on D₂O

shake.

Validation Check:

Coupling Constant: The furan ring protons typically show a coupling constant (

) of 3.2–3.6 Hz. If

Hz, suspect a different isomer or ring system.

Methyl Splitting: The methyl group must be a doublet due to coupling with the NH proton. If it

is a singlet, the NH proton may have exchanged or the structure is tertiary (N,N-dimethyl).

Part 4: Biological Significance & Applications[10]
The 5-aryl-2-furoamide scaffold is a validated pharmacophore in several therapeutic areas.

Researchers synthesizing this compound are likely investigating:
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NHE-1 Inhibition:

Analogs of 5-aryl-2-furoamides have shown potency as Sodium-Hydrogen Exchanger-1

(NHE-1) inhibitors, used for cardioprotection during ischemia-reperfusion injury [1].

Antibacterial Activity:

Furan-2-carboxamides, particularly with halogenated phenyl substituents, exhibit activity

against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis or

targeting DNA gyrase [2].

Urotensin-II Antagonism:

Substituted furan-2-carboxamides have been identified as potent antagonists for the

Urotensin-II receptor, relevant in cardiovascular disease models [3].

Diagram 2: Pharmacophore Map
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Caption: Structure-Activity Relationship (SAR) mapping of the 5-aryl-2-furoamide scaffold

showing key binding interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b4692516?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4692516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

